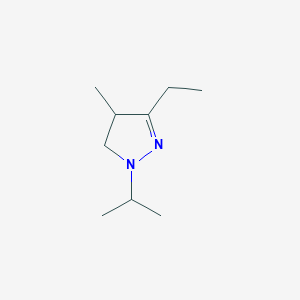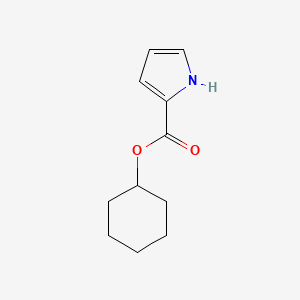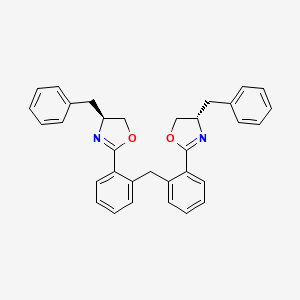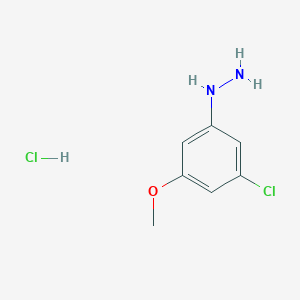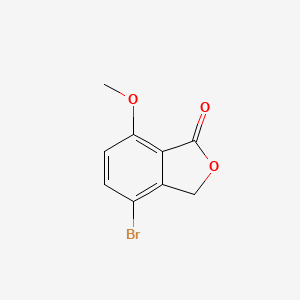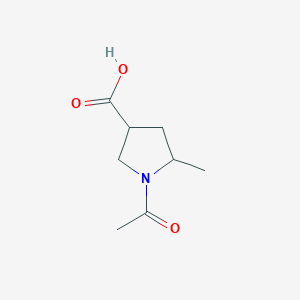
1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene is an aromatic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzene, characterized by the presence of bromine, ethyl, fluoro, and nitro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the nitration of ethylbenzene, followed by bromination and fluorination. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. Fluorination is often carried out using a fluorinating agent such as Selectfluor.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Substitution: 1-Methoxy-4-ethyl-3-fluoro-2-nitrobenzene.
Reduction: 1-Bromo-4-ethyl-3-fluoro-2-aminobenzene.
Oxidation: 1-Bromo-4-carboxy-3-fluoro-2-nitrobenzene.
Applications De Recherche Scientifique
1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluoro substituents can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
- 1-Bromo-4-ethyl-2-nitrobenzene
- 1-Bromo-3-fluoro-2-nitrobenzene
- 1-Bromo-4-ethyl-3-nitrobenzene
Comparison: 1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene is unique due to the presence of both fluoro and nitro groups, which can significantly influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C8H7BrFNO2 |
|---|---|
Poids moléculaire |
248.05 g/mol |
Nom IUPAC |
1-bromo-4-ethyl-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-5-3-4-6(9)8(7(5)10)11(12)13/h3-4H,2H2,1H3 |
Clé InChI |
OHUIWHIRTJFDCY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1)Br)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B12874468.png)
![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)
![4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874483.png)
![N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea](/img/structure/B12874492.png)


![2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)
